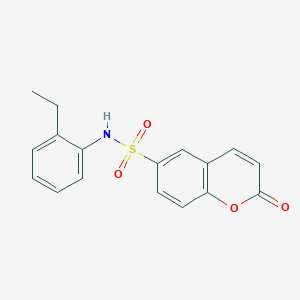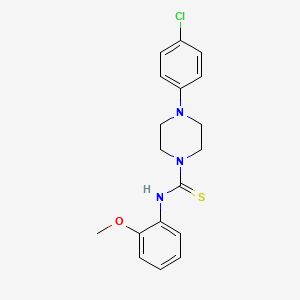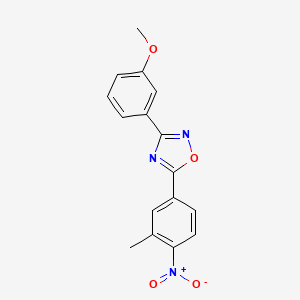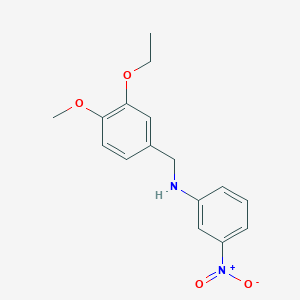
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been studied extensively for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves the inhibition of tubulin polymerization, which is an essential process for cell division. By inhibiting tubulin polymerization, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide prevents cancer cells from dividing and growing, leading to their eventual death. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to disrupt the microtubule network, which is crucial for cell migration and invasion, further inhibiting cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to have several biochemical and physiological effects on cancer cells. The compound has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells, resulting in their death. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to inhibit the activity of various enzymes involved in cancer cell survival and growth, including topoisomerase II and histone deacetylase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is its ability to inhibit the growth of various cancer cell lines, making it a potential therapeutic candidate for multiple types of cancer. Moreover, the compound has been shown to have low toxicity in normal cells, indicating its potential safety for use in cancer treatment. However, one of the limitations of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to develop more efficient methods for synthesizing the compound, which can improve its yield and purity. Moreover, further studies are needed to understand the molecular mechanisms underlying the compound's anticancer effects, which can help identify potential targets for cancer treatment. Additionally, future research can focus on developing novel formulations of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide that can improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment.
Conclusion
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a promising compound that has shown potential therapeutic applications in cancer treatment. The compound's ability to inhibit the growth of various cancer cell lines and induce apoptosis makes it a potential candidate for multiple types of cancer. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments provide valuable insights into its potential therapeutic applications. Further research on N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can help identify its full potential as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-5-3-4-6-15(12)18-23(20,21)14-8-9-16-13(11-14)7-10-17(19)22-16/h3-11,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGLHOLRFYNJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4239990.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4239999.png)
![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)


![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4240035.png)
![N-(2-methoxyethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4240040.png)
![N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
![N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
![ethyl 4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240052.png)
![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)